![molecular formula C7H6BrN3S B1525907 7-Bromo-2-(metilsulfanil)pirrolo[2,1-f][1,2,4]triazina CAS No. 1233094-95-5](/img/structure/B1525907.png)
7-Bromo-2-(metilsulfanil)pirrolo[2,1-f][1,2,4]triazina
Descripción general
Descripción
“7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an active structural motif of several drugs such as brivanib alaninate, BMS-690514, and BMS-599626 .
Synthesis Analysis
The synthetic methods toward this compound are classified into six distinct categories :Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfoxide, and 1 Pyrrole . It contains 6 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis
The Inchi Code for this compound is 1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6 (8)11 (5)10-7/h2-4H,1H3 .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de 7-Bromo-2-(metilsulfanil)pirrolo[2,1-f][1,2,4]triazina
Inhibidores de quinasas: El compuesto es una parte integral de varios inhibidores de quinasas, que son un tipo de terapia contra el cáncer dirigida. Estos inhibidores bloquean enzimas específicas (quinasas) que las células cancerosas necesitan para crecer y sobrevivir. El andamiaje de pirrolo[2,1-f][1,2,4]triazina se ha utilizado en el desarrollo de nuevas plantillas de inhibidores de quinasas debido a sus prometedoras características estructurales .
Fármacos antivirales: this compound es una parte clave del fármaco antiviral de amplio espectro remdesivir. Remdesivir ha demostrado eficacia contra una amplia gama de virus de ARN, incluidos SARS/MERS-CoV y COVID-19 .
Estabilidad metabólica: Este compuesto se ha asociado con bajas tasas de glucuronidación, lo que indica una mayor estabilidad metabólica. Esta propiedad es beneficiosa en el desarrollo de fármacos, ya que puede conducir a medicamentos más duraderos y efectivos .
Metodologías sintéticas: Los avances recientes en las metodologías sintéticas han facilitado la producción de este compuesto, lo cual es crucial para la fabricación a escala de agentes antivirales como el remdesivir .
Inhibidores de la tirosina quinasa (TKI): El compuesto forma parte de la estructura de varios TKI aprobados por la FDA que se utilizan en el tratamiento del cáncer. Estos incluyen fármacos como Tepotinib y Capmatinib, entre otros .
Inhibidores de la cinasa de la proteína adaptadora: También se ha explorado como un posible inhibidor de las cinasas de la proteína adaptadora (AAK1), que juegan un papel en las infecciones virales. La síntesis y evaluación de estos inhibidores son áreas de investigación en curso .
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . It has shown promising potential against a wide range of biological activities .
Mode of Action
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine interacts with its targets by inhibiting their function . This inhibition results in changes to the normal functioning of the target, which can lead to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are numerous due to its wide range of targets . These include pathways related to Eg5, VEGFR-2, c-Met, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, EGFR and HER2 protein tyrosine, and hedgehog (Hh) signaling pathway .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its role as a kinase inhibitor .
Result of Action
The molecular and cellular effects of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine’s action are diverse due to its wide range of targets . These effects include slowing cellular proliferation of the human colon tumor cell line, inhibiting both murine and human norovirus RNA-dependent RNA polymerase (RdRp), and more .
Safety and Hazards
Direcciones Futuras
Given the importance of this heterocycle, different synthetic strategies have been adopted for pyrrolo[2,1-f][1,2,4]triazine over the past two decades . The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .
Propiedades
IUPAC Name |
7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXIYHKKUAXQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725809 | |
Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233094-95-5 | |
Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.